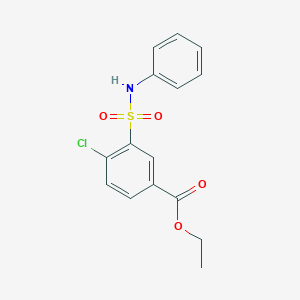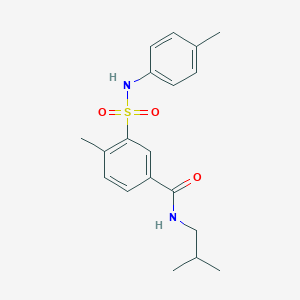![molecular formula C16H19N2O2S+ B427334 1-(1-hydroxy-9-thia-11-aza-2-azoniatetracyclo[8.7.0.02,8.012,17]heptadeca-2(8),12,14,16-tetraen-11-yl)ethanone](/img/structure/B427334.png)
1-(1-hydroxy-9-thia-11-aza-2-azoniatetracyclo[8.7.0.02,8.012,17]heptadeca-2(8),12,14,16-tetraen-11-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-12a-hydroxy-5H,5aH,7H,8H,9H,10H,11H,12aH-azepino[2’,1’:2,3][1,3]thiazolo[5,4-b]indol-12-ium is a complex organic compound with a unique structure that combines elements of azepine, thiazole, and indole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-12a-hydroxy-5H,5aH,7H,8H,9H,10H,11H,12aH-azepino[2’,1’:2,3][1,3]thiazolo[5,4-b]indol-12-ium typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-acetyl-12a-hydroxy-5H,5aH,7H,8H,9H,10H,11H,12aH-azepino[2’,1’:2,3][1,3]thiazolo[5,4-b]indol-12-ium undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
5-acetyl-12a-hydroxy-5H,5aH,7H,8H,9H,10H,11H,12aH-azepino[2’,1’:2,3][1,3]thiazolo[5,4-b]indol-12-ium has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in studies of enzyme interactions and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-acetyl-12a-hydroxy-5H,5aH,7H,8H,9H,10H,11H,12aH-azepino[2’,1’:2,3][1,3]thiazolo[5,4-b]indol-12-ium involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s unique structure allows it to bind to multiple targets, making it a versatile tool in scientific research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-acetyl-12a-hydroxy-5H,5aH,7H,8H,9H,10H,11H,12aH-azepino[2’,1’2,3][1,3]thiazolo[5,4-b]indol-12-ium derivatives: These compounds have similar core structures but differ in their functional groups, leading to variations in their properties and applications.
Thiazole-indole hybrids: These compounds share structural similarities with 5-acetyl-12a-hydroxy-5H,5aH,7H,8H,9H,10H,11H,12aH-azepino[2’,1’:2,3][1,3]thiazolo[5,4-b]indol-12-ium and are used in similar research applications.
Uniqueness
The uniqueness of 5-acetyl-12a-hydroxy-5H,5aH,7H,8H,9H,10H,11H,12aH-azepino[2’,1’:2,3][1,3]thiazolo[5,4-b]indol-12-ium lies in its complex structure, which combines multiple heterocyclic rings. This structure imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C16H19N2O2S+ |
|---|---|
Molekulargewicht |
303.4g/mol |
IUPAC-Name |
1-(1-hydroxy-9-thia-11-aza-2-azoniatetracyclo[8.7.0.02,8.012,17]heptadeca-2(8),12,14,16-tetraen-11-yl)ethanone |
InChI |
InChI=1S/C16H19N2O2S/c1-11(19)18-13-8-5-4-7-12(13)16(20)15(18)21-14-9-3-2-6-10-17(14)16/h4-5,7-8,15,20H,2-3,6,9-10H2,1H3/q+1 |
InChI-Schlüssel |
INCGYHPVJAEXLI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2C(C3=CC=CC=C31)([N+]4=C(S2)CCCCC4)O |
Kanonische SMILES |
CC(=O)N1C2C(C3=CC=CC=C31)([N+]4=C(S2)CCCCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B427253.png)
![Methyl 4-chloro-3-[(2,4-dimethylanilino)sulfonyl]benzoate](/img/structure/B427255.png)

amino]benzoate](/img/structure/B427257.png)

![4-[allyl(methylsulfonyl)amino]-N-(3-bromophenyl)benzamide](/img/structure/B427259.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(2,5-dimethylphenyl)benzenesulfonamide](/img/structure/B427260.png)
![N-cyclohexyl-2-{4-[(4-methoxyanilino)sulfonyl]phenoxy}acetamide](/img/structure/B427264.png)
![3-[4-(Allyloxy)-3-chlorophenyl]acrylic acid](/img/structure/B427266.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-bromophenyl)benzamide](/img/structure/B427268.png)

![2-[2-(4-Iodoanilino)-2-oxoethoxy]benzamide](/img/structure/B427271.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B427272.png)
![3-{5-Bromo-2-[(2-fluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B427273.png)
